molecular formula C9H13Cl2NO B1381813 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride CAS No. 1280721-64-3

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride

Cat. No. B1381813
CAS RN: 1280721-64-3
M. Wt: 222.11 g/mol
InChI Key: BVHANBNNYUETTN-UHFFFAOYSA-N
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Description

“3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H12ClNO . It is also known by other names such as “3-amino-2-(4-chlorophenyl)propan-1-ol” and has a CAS number of 21464-46-0 . The compound has a molecular weight of 185.65 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C9H12ClNO/c10-9-3-1-7 (2-4-9)8 (5-11)6-12/h1-4,8,12H,5-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.65 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 185.0607417 g/mol . The topological polar surface area of the compound is 46.2 Ų .

Scientific Research Applications

Synthesis and Biological Properties

Another area of interest is the synthesis and biological properties of derivatives of this compound. A study synthesized new derivatives and found that they exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, although they showed no antibacterial activity. This suggests potential applications of these derivatives in the field of neurology and pharmacology (Papoyan et al., 2011).

Conformational Analyses

Further research delved into the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. The study, which utilized X-ray diffraction analysis, provided insights into the structural nuances and hydrogen-bonding motifs of these derivatives, enriching the structural database and understanding of such compounds (Nitek et al., 2020).

Discovery of Nonpeptide Agonist

In pharmacological research, a functional cell-based screen identified a derivative of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, indicating its potential as a drug lead and a pharmacological research tool (Croston et al., 2002).

Safety and Hazards

The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHANBNNYUETTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride

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